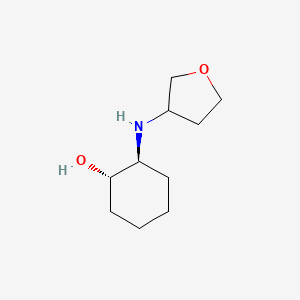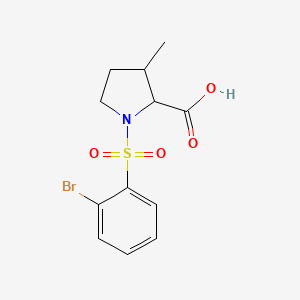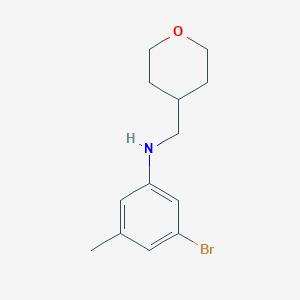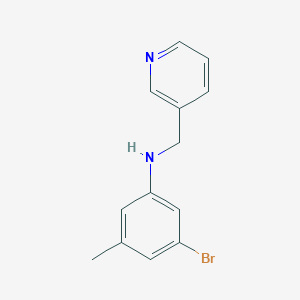
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol, also known as (S,S)-HPG-CD, is a chiral compound that has been widely used in scientific research. It is a derivative of cyclodextrin and has unique properties that make it useful in various applications.
Aplicaciones Científicas De Investigación
(S,S)-HPG-CD has been used in various scientific research applications, including drug delivery, chiral separation, and enantioselective catalysis. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. It has also been used as a chiral selector in capillary electrophoresis and high-performance liquid chromatography. In addition, (S,S)-HPG-CD has been used as a catalyst in enantioselective reactions, such as the asymmetric Michael addition and the aldol reaction.
Mecanismo De Acción
The mechanism of action of (S,S)-HPG-CD is based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrin can accommodate nonpolar guest molecules, while the hydrophilic outer surface can interact with polar guest molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
Biochemical and Physiological Effects:
(S,S)-HPG-CD has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies, including cell culture, animal models, and clinical trials. It has been shown to enhance the therapeutic efficacy and reduce the toxicity of anticancer drugs, such as doxorubicin and cisplatin. It has also been shown to improve the wound healing and bone regeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S,S)-HPG-CD in lab experiments include its ability to improve the solubility and bioavailability of guest molecules, its chiral selectivity, and its low toxicity and biocompatibility. However, there are also some limitations, such as the high cost of synthesis and purification, the potential interference with biological assays, and the limited availability of commercial sources.
Direcciones Futuras
There are many future directions for the research and development of (S,S)-HPG-CD. Some possible directions include the optimization of the synthesis method and purification process, the exploration of new applications in drug delivery and chiral separation, the investigation of the mechanism of action at the molecular level, and the development of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of (S,S)-HPG-CD involves the reaction between 6-(3-chloropropyl)-6-deoxy-alpha-cyclodextrin and (S)-tert-butyl 2-(oxolan-3-ylamino)cyclohexanecarboxylate. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-8-5-6-13-7-8/h8-12H,1-7H2/t8?,9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHFXKUAIRYQRY-AGROOBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)




![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
